![molecular formula C16H14N2O4 B12896517 5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole CAS No. 113296-49-4](/img/structure/B12896517.png)
5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenoxy group and a phenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a β-nitrostyrene derivative with hydroxylamine-O-sulfonic acid, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Formation of 5-((3-Aminophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole.
Oxidation: Formation of corresponding oxides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Nitrophenoxy)methyl)-3-phenylisoxazole
- 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydro-1,2-oxazole
- 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydro-1,2-thiazole
Uniqueness
5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and the isoxazole ring structure
Properties
CAS No. |
113296-49-4 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5-[(3-nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O4/c19-18(20)13-7-4-8-14(9-13)21-11-15-10-16(17-22-15)12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
InChI Key |
POJTURYSCNARIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


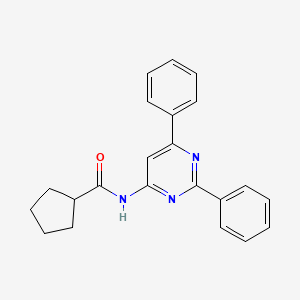
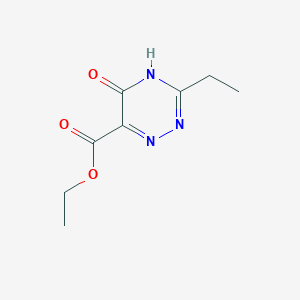

![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
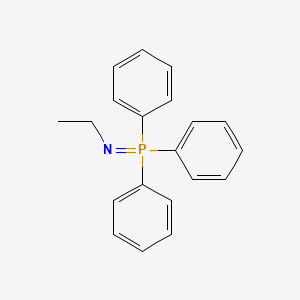
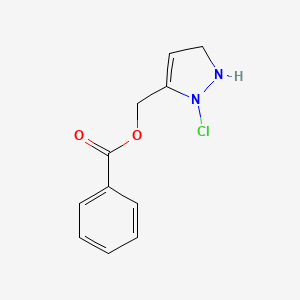
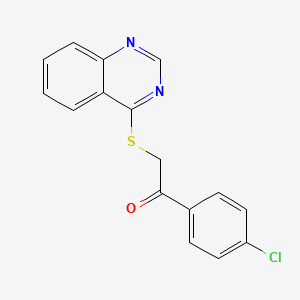
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
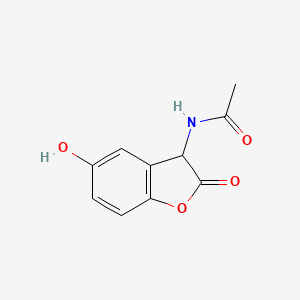
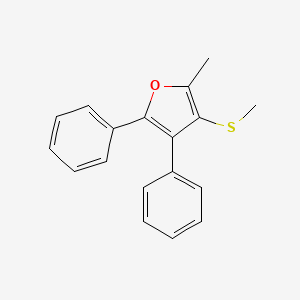
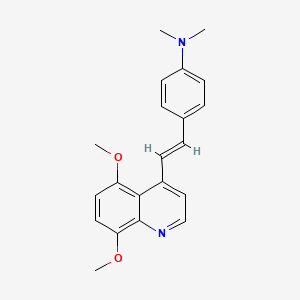
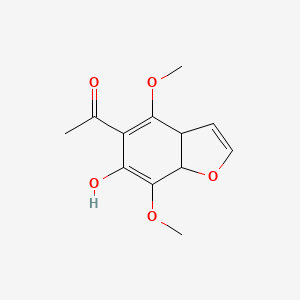
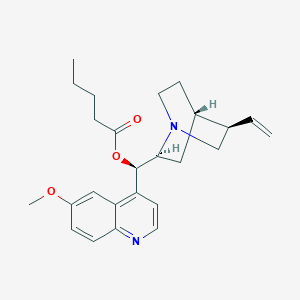
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
